molecular formula C8H10ClN3O3 B6612568 2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide CAS No. 13275-79-1

2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide

Cat. No. B6612568
CAS RN: 13275-79-1
M. Wt: 231.63 g/mol
InChI Key: KNRKZSGFQJBIOL-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide, also known as 2C-N-Acetylpyrimidine, is a synthetic compound that has recently become popular in scientific research. 2C-N-Acetylpyrimidine is a small molecule that is easily synthesized in the laboratory, and its structure allows it to interact with a variety of biological targets.

Scientific Research Applications

2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamideyrimidine has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of drugs on proteins. It has also been used to study the inhibition of enzymes involved in metabolic pathways, and to study the effects of environmental toxins on cells. Additionally, 2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamideyrimidine has been used to study the effects of gene expression and epigenetic modifications.

Mechanism of Action

2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamideyrimidine binds to specific proteins in the cell and alters their structure and/or function. This can lead to changes in gene expression, epigenetic modifications, and metabolic pathways. The exact mechanism of action is still not fully understood, but it is believed that the binding of 2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamideyrimidine to specific proteins induces conformational changes that can lead to changes in gene expression or other biochemical processes.
Biochemical and Physiological Effects
2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamideyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, which can lead to changes in gene expression and epigenetic modifications. Additionally, it has been shown to inhibit the activity of certain cell signaling pathways, which can lead to changes in cell proliferation and differentiation. Finally, 2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamideyrimidine has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamideyrimidine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory and can be used in a wide variety of experiments. Additionally, it is a small molecule and can easily interact with a variety of biological targets. However, one limitation is that it is not very stable and can degrade over time. Additionally, its effects on proteins and gene expression can be difficult to measure and quantify.

Future Directions

There are a variety of potential future directions for research on 2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamideyrimidine. One potential direction is to further investigate its effects on gene expression and epigenetic modifications. Additionally, further research could be done to investigate its effects on cell signaling pathways and its potential anti-inflammatory, anti-oxidative, and anti-cancer effects. Finally, further research could be done to investigate its potential applications in drug discovery and development.

Synthesis Methods

2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamideyrimidine is a small molecule that can be easily synthesized in the laboratory. The synthesis begins with the reaction of 5-chloro-2-nitroacetamide with 1,3-dimethyl-2,4-dioxopyrimidine in the presence of sodium hydroxide and a base catalyst. This reaction yields 2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamideyrimidine as the main product. The reaction is typically run at temperatures between 80-100°C and is complete within 1-2 hours.

properties

IUPAC Name

2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O3/c1-11-4-5(10-6(13)3-9)7(14)12(2)8(11)15/h4H,3H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRKZSGFQJBIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927800
Record name 2-Chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13275-79-1
Record name 2-Chloro-N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13275-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC76460
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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